(R)-(+)-Citronellic acid

Catalog No.
S624530
CAS No.
18951-85-4
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Citronellic acid

CAS Number

18951-85-4

Product Name

(R)-(+)-Citronellic acid

IUPAC Name

(3R)-3,7-dimethyloct-6-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1

InChI Key

GJWSUKYXUMVMGX-SECBINFHSA-N

SMILES

CC(CCC=C(C)C)CC(=O)O

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O

Isomeric SMILES

C[C@H](CCC=C(C)C)CC(=O)O

The exact mass of the compound (R)-(+)-Citronellic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of citronellic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-Citronellic acid (CAS 18951-85-4) is an enantiopure monoterpene carboxylic acid widely procured as a chiral pool building block for asymmetric synthesis and advanced analytical workflows[1]. Presenting as a clear, pale yellow liquid with an optical rotation of [α]25/D +8° (neat), it provides a stable, readily functionalizable remote stereocenter at the C3 position [2]. In industrial and laboratory settings, it is prioritized over its aldehyde precursor (citronellal) due to its superior oxidative stability and direct suitability for amidation and esterification reactions [3]. Its primary value proposition lies in its high enantiomeric excess, which is critical for dictating downstream stereocontrol in multi-step syntheses of macrolides, chiral resolution agents, and specialized agricultural or fragrance compounds[1].

Substituting (R)-(+)-citronellic acid with racemic citronellic acid or the (S)-(-)-enantiomer critically compromises stereocontrolled applications [1]. In total synthesis, utilizing the racemic baseline generates inseparable diastereomeric mixtures, halving the theoretical yield of target stereoisomers and drastically increasing purification costs [1]. Furthermore, in analytical workflows where the compound acts as a chiral derivatizing agent for NMR spectroscopy, enantiopurity is strictly required to induce measurable anisotropic chemical shifts; racemic mixtures fail to resolve these signals entirely [2]. Finally, in biological formulations, the (R)- and (S)-enantiomers exhibit distinct binding affinities, meaning substitution directly alters the end-product's inhibitory efficacy against specific pathogens [3].

Stereocontrol and Yield in Macrolide Subunit Synthesis

In the total synthesis of the marine macrolide (-)-Laulimalide, (R)-(+)-citronellic acid serves as the essential chiral starting material for the C3-C14 fragment. Utilizing the enantiopure (R)-isomer allows for a highly stereocontrolled 7-step sequence, achieving a 29% overall yield for the subunit [1]. If racemic citronellic acid were used as the baseline, the lack of initial stereocontrol would result in a diastereomeric mixture, effectively reducing the maximum theoretical yield of the desired enantiomer by at least 50% and requiring extensive chromatographic separation[1].

Evidence DimensionSubunit Synthesis Yield & Stereopurity
Target Compound Data29% overall yield (7 steps) with preserved target stereochemistry
Comparator Or BaselineRacemic citronellic acid
Quantified Difference>50% reduction in effective yield due to diastereomer formation
Conditions7-step synthetic route including asymmetric aldol and Stille coupling

Procurement of the enantiopure (R)-isomer is mandatory for viable scale-up of complex natural products, avoiding the severe yield penalties associated with racemic starting materials.

Analytical Resolution Power in NMR Spectroscopy

(R)-(+)-Citronellic acid is utilized as a chiral derivatizing agent to determine the absolute configuration of remote stereocenters, such as those in 3-methylcarboxylic acids. When coupled with chiral amines, the (R)-isomer induces a distinct anisotropic shielding effect, resulting in a quantifiable chemical shift difference (Δδ) of +0.033 ppm for the C(3)-methyl group between diastereomers [1]. Racemic citronellic acid cannot be used for this purpose, as it generates a complex mixture of four diastereomers, completely obscuring the NMR signals required for stereochemical assignment [1].

Evidence DimensionNMR Chemical Shift Resolution (Δδ)
Target Compound DataΔδ = +0.033 ppm for C(3)-methyl group
Comparator Or BaselineRacemic citronellic acid
Quantified DifferenceComplete loss of signal resolution (0 ppm effective Δδ for assignment)
Conditions1H NMR (500 MHz) of derivatized amides in CDCl3

For analytical chemists, procuring the enantiopure (R)-form is an absolute prerequisite for its use as a chiral derivatizing agent in NMR configuration studies.

Enantiomer-Specific Biological Efficacy Against Pathogens

The biological activity of citronellic acid isomers exhibits strict enantiomeric dependence. In vapor-phase inhibition assays against the postharvest citrus pathogen Penicillium digitatum, the (R)-(+)-isomer demonstrated greater inhibitory efficacy than the (S)-(-)-isomer at intermediate concentrations [1]. Specifically, at 6 μL/L exposure, (R)-(+)-citronellic acid yielded a statistically significant reduction in colony-forming units compared to the (S)-isomer, highlighting that stereochemistry directly influences pathogen binding and fungistatic action [1].

Evidence DimensionPathogen Inhibition (P. digitatum)
Target Compound DataHigher inhibitory activity at 6 μL/L
Comparator Or Baseline(S)-(-)-citronellic acid
Quantified DifferenceStatistically significant increase in inhibition for the R-isomer
ConditionsVapor-phase exposure at 6 μL/L in in vitro culture assays

When formulating bio-based agricultural treatments, selecting the (R)-enantiomer ensures optimal fungistatic performance that the (S)-isomer cannot match.

Chiral Pool Starting Material for Macrolide Total Synthesis

Due to its stable, remote C3 stereocenter, (R)-(+)-citronellic acid is the optimal precursor for synthesizing complex macrolide subunits, such as the C3-C14 fragment of (-)-Laulimalide and the octalactins [1]. Procurement of the enantiopure form is essential to maintain stereocontrol across multi-step routes and avoid the >50% yield loss associated with racemic starting materials [1].

Chiral Derivatizing Agent for NMR Stereochemical Analysis

In analytical laboratories, (R)-(+)-citronellic acid is utilized to derivatize chiral amines and alcohols to determine their absolute configuration [2]. Its ability to induce a quantifiable +0.033 ppm Δδ shift makes it a superior choice over racemic mixtures, which fail to resolve the necessary NMR signals[2].

Active Ingredient in Enantioselective Agricultural Fungistats

For the development of vapor-phase treatments against postharvest citrus pathogens like P. digitatum, (R)-(+)-citronellic acid is preferred over the (S)-isomer due to its higher inhibitory efficacy at 6 μL/L concentrations [3]. This makes it a highly specific candidate for advanced, bio-based active packaging formulations [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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